molecular formula C23H43NO2 B10853260 semiplenamide A

semiplenamide A

Cat. No.: B10853260
M. Wt: 365.6 g/mol
InChI Key: SJZSLZDOZDKKND-JWGQYYPISA-N
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Description

Semiplenamide A is a naturally occurring compound classified as a N-acylethanolamine. It is derived from the marine cyanobacterium Lyngbya semiplena . The molecular formula of this compound is C23H43NO2, and it has a molecular weight of 365.593 Da . This compound is known for its unique structure, which includes a hydroxyethyl group and a long aliphatic chain with conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Semiplenamide A involves the coupling of a fatty acid derivative with an ethanolamine derivative. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the cultivation of Lyngbya semiplena. The cyanobacterium is grown under controlled conditions, and the compound is extracted using organic solvents. The extract is then purified using chromatographic techniques to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in its aliphatic chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced at the double bonds using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, where nucleophiles such as halides can replace the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium halides in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated amides.

Scientific Research Applications

Semiplenamide A has a wide range of applications in scientific research:

Mechanism of Action

Semiplenamide A exerts its effects by interacting with specific molecular targets in the body. It is believed to modulate the activity of cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, inflammation, and immune response. The compound may also influence the activity of enzymes involved in the metabolism of lipid mediators .

Comparison with Similar Compounds

Semiplenamide A is unique due to its specific structure and biological activity. Similar compounds include:

    Anandamide: An endogenous cannabinoid with a similar amide structure but different aliphatic chain length.

    Oleoylethanolamide: Another N-acylethanolamine with a shorter aliphatic chain and distinct biological activity.

    Palmitoylethanolamide: A related compound with anti-inflammatory properties but differing in chain length and saturation.

This compound stands out due to its marine origin and the presence of conjugated double bonds in its aliphatic chain, which contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C23H43NO2

Molecular Weight

365.6 g/mol

IUPAC Name

(2E,6E)-N-(2-hydroxyethyl)-2-methylicosa-2,6-dienamide

InChI

InChI=1S/C23H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)24-20-21-25/h15-16,19,25H,3-14,17-18,20-21H2,1-2H3,(H,24,26)/b16-15+,22-19+

InChI Key

SJZSLZDOZDKKND-JWGQYYPISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CC/C=C(\C)/C(=O)NCCO

Canonical SMILES

CCCCCCCCCCCCCC=CCCC=C(C)C(=O)NCCO

Origin of Product

United States

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